Cas no 852706-21-9 (3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile)

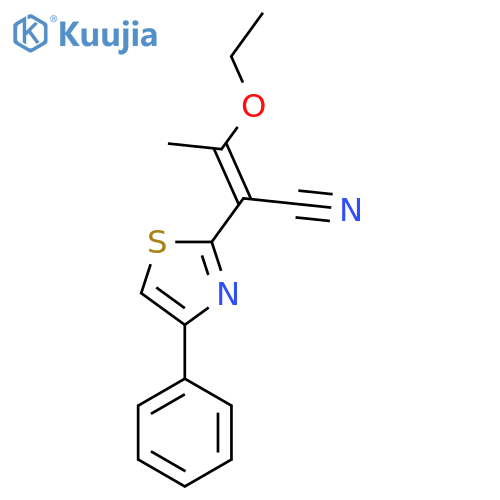

852706-21-9 structure

商品名:3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile 化学的及び物理的性質

名前と識別子

-

- 3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile

- 2-Thiazoleacetonitrile, α-(1-ethoxyethylidene)-4-phenyl-

- (2E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile

- EN300-12969

- SR-01000067610-1

- (E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile

- Z85928755

- 852706-21-9

- SR-01000067610

- 3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile

-

- インチ: 1S/C15H14N2OS/c1-3-18-11(2)13(9-16)15-17-14(10-19-15)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3/b13-11+

- InChIKey: ZAJATULHJHVFFM-ACCUITESSA-N

- ほほえんだ: S1C=C(C2C=CC=CC=2)N=C1/C(/C#N)=C(\C)/OCC

計算された属性

- せいみつぶんしりょう: 270.08268425g/mol

- どういたいしつりょう: 270.08268425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 379

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 458.5±55.0 °C at 760 mmHg

- じょうきあつ: 0.0±1.1 mmHg at 25°C

- 酸性度係数(pKa): -1.35±0.10(Predicted)

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E677823-50mg |

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |

852706-21-9 | 50mg |

$ 95.00 | 2022-06-05 | ||

| TRC | E677823-25mg |

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |

852706-21-9 | 25mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-12969-1.0g |

3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |

852706-21-9 | 95% | 1.0g |

$371.0 | 2023-02-09 | |

| Enamine | EN300-12969-5.0g |

3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |

852706-21-9 | 95% | 5.0g |

$1074.0 | 2023-02-09 | |

| Aaron | AR019OW6-1g |

3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |

852706-21-9 | 95% | 1g |

$536.00 | 2025-02-10 | |

| 1PlusChem | 1P019ONU-50mg |

3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |

852706-21-9 | 95% | 50mg |

$140.00 | 2024-04-21 | |

| A2B Chem LLC | AV30682-5g |

3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |

852706-21-9 | 95% | 5g |

$1167.00 | 2024-04-19 | |

| Aaron | AR019OW6-250mg |

3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |

852706-21-9 | 95% | 250mg |

$221.00 | 2025-02-10 | |

| Enamine | EN300-12969-250mg |

3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |

852706-21-9 | 95.0% | 250mg |

$142.0 | 2023-09-30 | |

| A2B Chem LLC | AV30682-50mg |

3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |

852706-21-9 | 95% | 50mg |

$105.00 | 2024-04-19 |

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

852706-21-9 (3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量